molecular formula C20H12ClN3O6 B11116356 3-{(E)-[(4-chlorophenyl)imino]methyl}phenyl 3,5-dinitrobenzoate

3-{(E)-[(4-chlorophenyl)imino]methyl}phenyl 3,5-dinitrobenzoate

Cat. No.: B11116356
M. Wt: 425.8 g/mol
InChI Key: UHOGWYKLSXUNRB-UHFFFAOYSA-N
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Description

3-{[(4-CHLOROPHENYL)IMINO]METHYL}PHENYL 3,5-DINITROBENZOATE is a complex organic compound that features a combination of aromatic rings, nitro groups, and an imine functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-CHLOROPHENYL)IMINO]METHYL}PHENYL 3,5-DINITROBENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorobenzaldehyde with aniline to form the imine intermediate. This intermediate is then reacted with 3,5-dinitrobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

For large-scale industrial production, the synthesis process is optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-CHLOROPHENYL)IMINO]METHYL}PHENYL 3,5-DINITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield the corresponding amines, while oxidation can produce various oxides.

Scientific Research Applications

3-{[(4-CHLOROPHENYL)IMINO]METHYL}PHENYL 3,5-DINITROBENZOATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-{[(4-CHLOROPHENYL)IMINO]METHYL}PHENYL 3,5-DINITROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(4-CHLOROPHENYL)IMINO]METHYL}PHENYL 3,5-DINITROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H12ClN3O6

Molecular Weight

425.8 g/mol

IUPAC Name

[3-[(4-chlorophenyl)iminomethyl]phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C20H12ClN3O6/c21-15-4-6-16(7-5-15)22-12-13-2-1-3-19(8-13)30-20(25)14-9-17(23(26)27)11-18(10-14)24(28)29/h1-12H

InChI Key

UHOGWYKLSXUNRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C=NC3=CC=C(C=C3)Cl

Origin of Product

United States

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